Feruloylputrescine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Feruloylputrescine has been reported in Remusatia vivipara, Solanum tuberosum, and other organisms with data available.

structure given in first source

Feruloylputrescine discovery and identification in citrus

Initial Discovery and Identification in Citrus

The compound was first isolated and identified from citrus in a 1965 study published in Nature [1]. The following table summarizes the key details from this foundational work.

| Aspect | Technical Details |

|---|---|

| Publication | Wheaton, T. A., & Stewart, I. (1965). Feruloylputrescine: Isolation and Identification from Citrus Leaves and Fruit. Nature, 206(984), 620–621 [1]. |

| Source Material | Leaves and juice of grapefruit (Citrus × paradisi Macf.) [1]. |

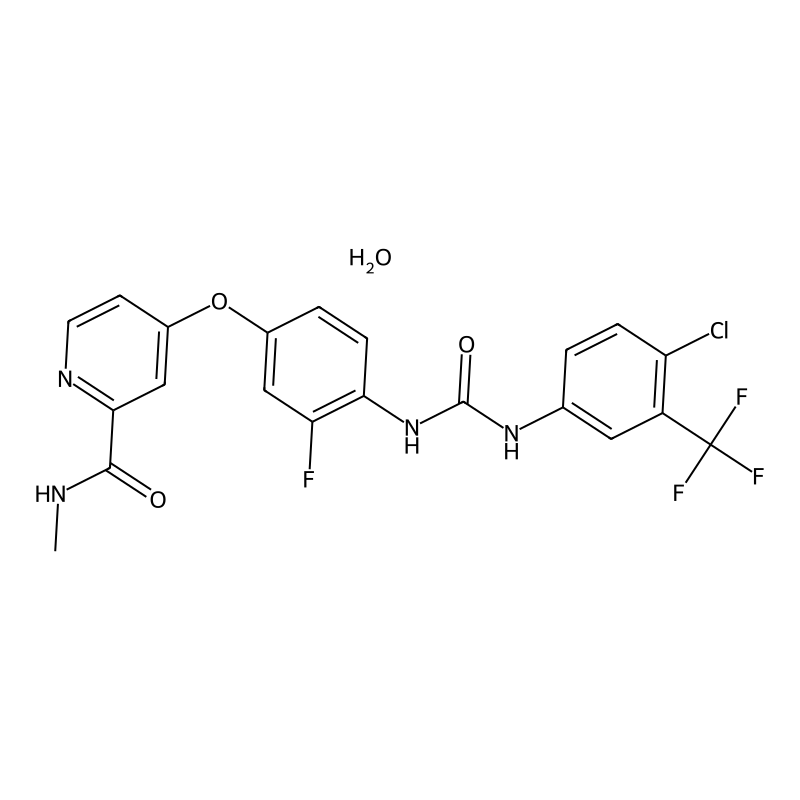

| Chemical Identity | IUPAC Name: N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide Original Name: Subaphylline [1] [2]. | | Initial Context | Identified during an investigation of nitrogenous bases (like octopamine and synephrine) in citrus, noted for its interesting pharmacological properties [1]. |

Biosynthetic Pathway

This compound is a conjugate of ferulic acid and putrescine. The diagram below outlines its biosynthetic pathway within the context of citrus polyamine metabolism.

Biosynthesis of this compound from arginine in citrus. ODC: Ornithine Decarboxylase; ADC: Arginine Decarboxylase; AIH: Agmatine Iminohydrolase; NPL1: N-carbamoylputrescine Amidohydrolase. Pathway based on synthesis from [2].

Modern Context: Role in Citrus Health and Disease

Recent research has profoundly advanced our understanding of this compound's function, especially in plant-pathogen interactions.

Key Discovery in HLB Pathogenesis: A 2024 study using spatial metabolomics and 3D molecular mapping revealed a critical mechanism in Huanglongbing (HLB) or "citrus greening" disease [3] [4] [5].

- The causative bacterium, Candidatus Liberibacter asiaticus (CLas), appears to manipulate the host's metabolism.

- It promotes the conversion of ferulic acid (which has antimicrobial properties) into This compound.

- This conversion depletes a key defense compound and leads to the accumulation of this compound, which is strongly correlated with disease severity [3] [5].

Therapeutic Implications: This discovery revealed a host-directed therapeutic target.

Experimental Protocols for Identification

The following table summarizes the core methodologies used to identify and study this compound, from its initial discovery to modern analysis.

| Method Category | Specific Techniques & Workflow |

|---|

| Initial Isolation & Identification (1965) | 1. Extraction & Isolation: From plant juice or leaves. 2. Chromatography: Paper and/or thin-layer chromatography (TLC) for separation and preliminary analysis [1]. 3. Chemical Analysis: Crystallization, analysis of hydrolysis products (ferulic acid, putrescine), and direct comparison with a synthetic standard for confirmation [1]. | | Modern Metabolomics & Spatial Mapping (2024) | 1. Sample Collection: High-resolution collection of small tissue pieces from specific locations on a plant (e.g., single leaves, branches) [4] [5]. 2. Liquid Chromatography-Mass Spectrometry (LC-MS): Untargeted metabolomic profiling of the collected samples [5]. 3. Data Processing & 3D Mapping: - Molecular Networking: Clusters MS/MS data to identify structurally related metabolites [5]. - Spatial Visualization: Metabolite concentrations are mapped back onto 3D models of the sampled plant structure to visualize chemical distributions [4] [5]. 4. In vitro Bioassay: Candidate bactericidal compounds (e.g., ferulic acid) are tested against CLas in a laboratory setting to confirm antimicrobial activity [5]. |

The experimental workflow for modern spatial metabolomics is visualized below.

Workflow for spatial metabolomics used in recent this compound research. LC-MS: Liquid Chromatography-Mass Spectrometry. Based on methodologies from [4] [5].

Emerging Applications and Significance

The understanding of this compound has expanded into new areas with practical potential.

- Cardiovascular Health: A 2024 study identified this compound in orange peel extract as a novel inhibitor of an enzyme (cntA/B) involved in the production of trimethylamine (TMA), a metabolite linked to cardiovascular disease [6]. This suggests a potential for repurposing citrus peels into health-promoting ingredients [6].

References

- 1. : Isolation and this compound from Identification ... | Nature Citrus [nature.com]

- 2. Citrus Polyamines: Structure, Biosynthesis, and Physiological ... [pmc.ncbi.nlm.nih.gov]

- 3. Citrus Greening Disease Treatment [arome-science.com]

- 4. 3D Spatial Metabolomics Finds HLB Treatment Leads [arome-science.com]

- 5. Spatial chemistry of citrus reveals molecules bactericidal to ... [pmc.ncbi.nlm.nih.gov]

- 6. Study shows orange peel extract may improve heart health [medicalxpress.com]

Biological Activities and Research Applications

Feruloylputrescine exhibits a range of biological activities, as detailed in the table below.

| Application Area | Observed Activity / Model Used | Key Findings / Mechanism |

|---|---|---|

| Cardiovascular Health | In vitro (HepG2 cells); In vivo (high-fat diet mice) [1] [2] | Inhibits microbial enzymes CntA/B, reducing TMA production; suppresses FMO3 expression, lowering TMAO levels linked to cardiovascular disease [1] [2]. |

| Plant-Pathogen Interaction | Citrus plants infected with Candidatus Liberibacter asiaticus (CLas) [3] [4] | Accumulates in HLB-diseased tissue; pathogen may convert antimicrobial ferulic acid to non-toxic this compound to evade plant defense [3] [4]. |

| Anticancer Research | In vitro (HepG2 hepatocellular carcinoma cells) [5] | Exhibits cytotoxicity; induces cell cycle arrest and apoptosis in HepG2 cells by downregulating EGFR, AKT1, and SRC expression [5]. |

| Smooth Muscle Physiology | Ex vivo (muscle strip contraction assay) [1] | Inhibits noradrenaline-induced urethral smooth muscle contraction [1]. |

| Anti-Aging Research | In vivo (Caenorhabditis elegans) [6] | Identified as a differential metabolite in a study of Lycium ruthenicum extract, which prolonged lifespan [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from cited studies.

UHPLC-MS/MS Analysis for Metabolomic Identification [5]

- Sample Preparation: Honey samples were suspended in pre-cooled 80% methanol, incubated on ice, and centrifuged. The supernatant was diluted and centrifuged again before injection.

- Instrumentation: Vanquish UHPLC system coupled with a Q Exactive HF/X mass spectrometer.

- Chromatography: Hypersil Gold column (100 mm × 2.1 mm, 1.9 μm).

- Metabolite Annotation: Performed using non-targeted metabolomics approaches.

In Vitro Assay for TMAO Reduction in HepG2 Cells [1]

- Cell Line: HepG2 (human hepatocellular carcinoma).

- Treatment: 10 µg/mL this compound for 24 hours.

- Analysis:

- qPCR: Measured suppression of FMO3 mRNA expression.

- Western Blot: Analyzed reduction in FMO3 protein expression.

- TMA Measurement: Quantified decreased TMA production.

In Vivo Assay for Cardiovascular Health [1]

- Animal Model: High-fat diet-induced C57BL/6 mice.

- Dosage & Administration: 10 mg per gram of diet, administered daily for 6 weeks.

- Outcome Measurement: Significant reduction in TMA and TMAO levels.

Biosynthesis and Functional Pathway

This compound is synthesized in plants through the conjugation of ferulic acid and putrescine. The following diagram illustrates its biosynthesis and multifaceted roles.

Diagram of this compound biosynthesis from L-arginine/ferulic acid and its multifaceted biological activities.

Future Research and Therapeutic Potential

The unique properties of this compound open several promising research avenues:

- Therapeutic Agent Development: Its efficacy in inhibiting TMAO production and inducing cancer cell apoptosis supports its potential as a lead compound for novel cardiovascular drugs and anticancer agents [5] [1] [2].

- Sustainable Agriculture: The role in plant-pathogen interactions suggests it could be leveraged to develop natural, sustainable strategies for managing crop diseases like Citrus Greening (HLB) [3] [4].

- Waste Valorization: Its presence in orange peel, a major byproduct of the juice industry, highlights an opportunity for valorizing agricultural waste into high-value health-promoting ingredients [2].

References

- 1. This compound | CntA/B Enzyme Inhibitor | MedChemExpress [medchemexpress.com]

- 2. Study shows orange peel extract may improve heart health [eurekalert.org]

- 3. 3D Spatial Metabolomics Finds HLB Treatment Leads [arome-science.com]

- 4. Spatial chemistry of citrus reveals molecules bactericidal to ... [nature.com]

- 5. Physicochemical Properties, Antioxidant and Antibacterial ... [pmc.ncbi.nlm.nih.gov]

- 6. Anti-aging activities of an ethanolic extract of Lycium ... [frontiersin.org]

Documented Pharmacological Activities and Data

The table below summarizes the key findings from scientific studies on feruloylputrescine's bioactivity.

| Pharmacological Property | Experimental Findings | Experimental Model | Citation |

|---|---|---|---|

| Chemopreventive | Induced the phase II detoxifying enzyme Quinone Reductase (QR); specific feruloyl putrescines showed QR induction >1000 units/mg. | In vitro assay using mouse hepatoma cell line (Hepa1c1c7) | [1] |

| Antimicrobial | Demonstrated high bactericidal activity against Candidatus Liberibacter asiaticus (CLas), on par with the antibiotic oxytetracycline. | In vitro bioassay | [2] |

| Anti-inflammatory | Inhibited the production of nitric oxide (NO), an inflammatory mediator. | In vitro assay | [1] |

| Role in Plant Defense | Accumulation in plant tissues is highly correlated with the severity of bacterial infection (Huanglongbing). | Citrus plants ( in planta analysis via mass spectrometry) | [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the key methodologies used in the cited studies.

Protocol for Assessing Chemopreventive Potential

This method measures the induction of Quinone Reductase (QR), a phase II detoxifying enzyme, which is a recognized mechanism for chemoprevention [1].

- Cell Line: Mouse hepatoma cells (Hepa1c1c7).

- Procedure: Cells are cultured in 96-well plates and incubated with the test compound (e.g., this compound extracts) for a set period.

- QR Activity Assay: After incubation, cells are lysed. The QR activity is measured in a reaction mixture containing the cell lysate, a glucose-6-phosphate dehydrogenase-coupled system, and menadione as a substrate. The reduction of a tetrazolium dye (like MTT) is monitored spectrophotometrically.

- Cytotoxicity Assessment: A parallel assay is conducted to measure cytotoxicity, often using protein content or a separate cell viability dye, to ensure that QR induction is not a side effect of cell stress.

- Data Analysis: Specific QR activity is calculated in units per milligram of protein. A compound is considered a potent inducer if it doubles the QR activity (a "chemopreventive index" of 2 or more) at non-cytotoxic concentrations.

Protocol for Evaluating Bactericidal Activity

This protocol was developed to test compounds against the unculturable bacterium Candidatus Liberibacter asiaticus (CLas) [2].

- Bacterial Source: CLas bacteria are obtained from infected plant tissues, typically citrus leaves or psyllids.

- Compound Preparation: Test compounds (e.g., ferulic acid, this compound, flavonoids) are dissolved in a suitable solvent.

- In Vitro Bioassay: A defined volume of the bacterial extract is mixed with the test compound and incubated. A negative control (solvent only) and a positive control (like the antibiotic oxytetracycline) are included.

- Viability Measurement: Bacterial viability is quantified using quantitative PCR (qPCR) to measure the relative amount of CLas DNA before and after treatment. A significant reduction in DNA copy number indicates bactericidal activity.

- Data Analysis: The efficacy of the test compound is compared to the controls, and the minimum bactericidal concentration (MBC) can be determined.

Biosynthesis Pathway and Proposed Mechanism

This compound is a phenolamide, a conjugate of ferulic acid (a hydroxycinnamic acid) and putrescine (a polyamine). The diagram below illustrates its biosynthesis and a proposed mechanism for its accumulation during bacterial infection.

The diagram illustrates the biosynthetic pathway of this compound in plants and a proposed mechanism of action. Research suggests that during bacterial infection, the pathogen may trigger the conversion of antimicrobial ferulic acid into this compound. This conversion potentially acts as a detoxification mechanism for the bacterium, reducing the plant's natural defense and allowing the disease to progress [2].

Conclusion and Research Outlook

Key areas for future research include:

- Expanded Pharmacology: Investigating its effects on mammalian systems, including absorption, distribution, metabolism, and excretion (ADME) and toxicity.

- Mechanism of Action: Elucidating the precise molecular targets and signaling pathways involved in its chemopreventive and anti-inflammatory effects.

- Therapeutic Development: Exploring its potential as a lead compound for new antibacterial or chemopreventive drugs, especially in the context of growing antibiotic resistance.

References

Comprehensive Technical Guide: Feruloylputrescine, Octopamine, and Synephrine in Citrus Species

Introduction and Chemical Profiles

Citrus species produce a diverse array of specialized metabolites with significant pharmacological potential, including the three nitrogen-containing compounds that are the focus of this technical guide: feruloylputrescine, octopamine, and synepphrine. These compounds represent distinct chemical classes within citrus biochemistry, each with unique structural characteristics and biological activities. This compound is a conjugated polyamine first identified in grapefruit leaves and juice in 1965, where it was originally called "subaphylline" [1] [2]. Octopamine and synephrine are phenylethanolamine alkaloids that were identified in citrus fruits shortly before this compound [2]. These compounds have garnered research interest due to their potential applications in cardiovascular health, neuropharmacology, and metabolic disorders, making them valuable targets for drug development and functional food ingredients [3] [4].

The structural differences between these compounds significantly influence their pharmacological properties and research applications. This compound consists of putrescine (a diamine) conjugated to ferulic acid through an amide bond, creating a unique hydroxycinnamic acid amide [1] [2]. In contrast, octopamine and synephrine are structurally similar to endogenous catecholamines, with synephrine existing as three isomeric forms (ortho-, meta-, and para-) depending on the position of the hydroxyl group on the aromatic ring [3]. The para-isomer (p-synephrine) is the primary form found in citrus species, particularly in Citrus aurantium (bitter orange) [3]. The presence of a chiral carbon atom in both octopamine and synephrine further adds to their structural complexity, with the l-enantiomer being the naturally occurring form in citrus plants [3].

Table 1: Core Properties and Quantitative Profiles of Key Citrus Amines

| Property | This compound | Octopamine | p-Synephrine |

|---|---|---|---|

| Chemical Structure | Conjugated polyamine (ferulic acid + putrescine) | Phenylethanolamine | Phenylethanolamine |

| IUPAC Name | N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide | 4-(2-amino-1-hydroxyethyl)phenol | 4-[1-hydroxy-2-(methylamino)ethyl]phenol |

| Molecular Formula | C₁₄H₂₀N₂O₃ | C₈H₁₁NO₂ | C₉H₁₃NO₂ |

| Molecular Weight | 264.32 g/mol | 153.18 g/mol | 167.21 g/mol |

| Natural Occurrence | Grapefruit leaves/juice, sweet orange varieties [1] [2] | Citrus fruits, trace amounts in mammals [2] [3] | Bitter orange, pomelo, mandarins [3] |

| Major Citrus Sources | Grapefruit, Hamlin/Navel/Pineapple/Valencia oranges [1] | Various citrus species | Citrus aurantium (bitter orange), C. grandis (pomelo) [3] |

| Known Concentrations | Not fully quantified; identified in polar fractions of orange peel extract [4] | Trace amounts in citrus; exact concentrations not specified | Variable in citrus fruits; primary alkaloid in C. aurantium [3] |

| Melting Point | Not reported | Not reported | 162-164°C (decomposition) freebase; 150-152°C hydrochloride salt [3] |

| Stability | Not fully characterized | Not fully characterized | UV light degradation to genotoxic indole derivative [3] |

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound, octopamine, and synephrine in citrus plants involves interconnected metabolic pathways that originate from fundamental amino acid precursors. This compound biosynthesis bridges polyamine metabolism with phenylpropanoid pathway products. The putrescine moiety can be synthesized from L-arginine through two distinct routes in citrus: (1) the ornithine decarboxylase (ODC) pathway where arginine is converted to ornithine by arginase, then decarboxylated by ODC to produce putrescine; or (2) the arginine decarboxylase (ADC) pathway where arginine is directly decarboxylated to agmatine, which is subsequently converted to putrescine via catalytic actions of agmatine iminohydrolase (AIH) and N-carbamoylputrescine amidohydrolase (NPL1) [1] [5]. The ferulic acid component is derived from the phenylpropanoid pathway through hydroxylation and methylation of cinnamic acid. The final conjugation of putrescine with ferulic acid is catalyzed by specialized acyltransferases to form this compound [1].

The biosynthesis of octopamine and synephrine in citrus follows a more direct pathway from the aromatic amino acid L-tyrosine. Radio-traced studies in Citrus reshni have demonstrated that tyramine serves as the primary substrate for phenolic amine synthesis [3]. Tyramine undergoes hydroxylation to form p-octopamine, which is subsequently methylated by the enzyme phenylethanolamine N-methyltransferase (PNMT) to produce p-synephrine [3]. This biosynthetic pathway is particularly active in the fruits and flowers of certain citrus species, with bitter orange (Citrus aurantium) containing the highest concentrations of p-synephrine [3]. Recent research has begun to identify key genes responsible for this biosynthesis, opening possibilities for metabolic engineering approaches to modulate the production of these bioactive compounds [3].

The biosynthetic relationships between this compound, octopamine, and synephrine in citrus plants show distinct metabolic origins with the polyamine and phenylpropanoid pathways converging for this compound, while octopamine and synephrine derive from tyrosine through phenolic amine synthesis.

Pharmacological Activities and Mechanisms of Action

The pharmacological profiles of this compound, octopamine, and synephrine reveal diverse molecular targets and mechanisms of action that underlie their potential therapeutic applications. This compound has recently emerged as a novel cardioprotective compound through its ability to inhibit the production of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) [4]. These gut microbiota-derived metabolites are significant risk factors for cardiovascular disease, with TMAO levels serving as predictors of future cardiovascular events [4]. Research led by the University of Florida demonstrated that this compound effectively suppresses the cntA/B enzyme responsible for TMA production, thereby reducing TMAO formation and potentially mitigating atherosclerosis development [4]. Additionally, this compound has shown significant flavor-modifying properties in Huanglongbing (HLB)-affected orange juice, where it suppresses bitterness and astringency while enhancing perceived sweetness, suggesting potential applications in taste modulation [6].

p-Synephrine exhibits a complex pharmacological profile primarily through its interactions with adrenergic receptors, though with distinct binding characteristics that differentiate it from its structural relative epinephrine. p-Synephrine demonstrates affinity for multiple receptor types including alpha-adrenergic receptors, beta-adrenergic receptors, 5-HT serotonergic receptors (5-HT1D, 5-HT2A, and 5-HT6), trace amine-associated receptor 1 (TAAR1), and neuromedin U2 receptor (NMU2R) [3]. Despite its structural similarity to catecholamines, p-synephrine shows reduced cardiovascular effects compared to epinephrine or norepinephrine, which may be attributed to the para-position of its hydroxyl group and its lower affinity for α1-adrenergic receptors [3]. This receptor profile underpins its proposed mechanisms for weight management through potential thermogenic and lipolytic effects, though its efficacy and safety remain topics of scientific discussion [3]. Importantly, p-synephrine demonstrates poor blood-brain barrier permeability as predicted by SwissADME online tools, limiting its central nervous system effects and potentially reducing the risk of centrally-mediated side effects [3].

Table 2: Molecular Targets and Pharmacological Effects of Citrus Bioactive Amines

| Compound | Molecular Targets | Primary Mechanisms | Observed Effects | Potential Applications |

|---|---|---|---|---|

| This compound | cntA/B enzyme (TMA lyase) [4] | Inhibition of microbial TMA production [4] | Reduced TMAO; bitterness suppression; sweetness enhancement [4] [6] | Cardiovascular protection; flavor modification in HLB-affected juice [4] [6] |

| Octopamine | Trace amine-associated receptor (TAAR) [3] | Not fully characterized in mammals | Trace amine activity; potential neurotransmitter function [3] | Limited research; potential metabolic applications |

| p-Synephrine | α-/β-adrenergic receptors; 5-HT1D/2A/6; TAAR1; NMU2R [3] | Adrenergic activation with reduced cardiovascular effects [3] | Proposed thermogenesis; lipolysis; weight management [3] | Dietary supplements for weight management; sports performance [3] |

| Shared Pathways | Polyamine metabolism [1] [5] | Antioxidant and free-radical scavenging properties [5] | Protection against stress-associated damages [5] | Enhancement of stress tolerance in plants [5] |

Diverse molecular targets and signaling pathways of citrus amines include inhibition of gut microbiome enzymes by this compound and multi-receptor activation by synephrine and octopamine.

Analytical Methods and Experimental Protocols

The analysis of this compound, octopamine, and synephrine in citrus matrices and biological samples requires specialized analytical approaches due to their structural similarities, low concentrations, and potential for isomerization. For extraction and sample preparation, polar solvents like methanol, ethanol, and water-ethanol mixtures are commonly employed, particularly for the recovery of polar compounds like this compound from citrus peels [7] [4]. Recent advances in extraction technologies include subcritical water extraction (SWE), which uses water at temperatures between 100°C and 374°C under pressure to efficiently extract bioactive flavonoids and associated compounds while preserving their bioactivity [7]. For instance, researchers have achieved high extraction yields (87.8%-98.9%) of bioactive flavonoids from citrus peel using semi-continuous SWE at 145.3°C-165.6°C with a water flow rate of 2.25 mL/min [7]. The combination of SWE with pulsed electric field (PEF) treatment has been shown to further enhance extraction efficiency, particularly for compounds like hesperidin, suggesting potential applications for the simultaneous extraction of multiple citrus bioactive compounds [7].

The separation and quantification of these compounds typically employ chromatographic techniques coupled with various detection methods. Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for its sensitivity and specificity in detecting these compounds in complex matrices [3]. For synephrine analysis, enantioselective methods are essential to distinguish between the naturally occurring l-enantiomer and the d-enantiomer that may form during extraction or processing, as racemization can occur under certain conditions of pH and temperature [3]. The use of triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode provides the requisite sensitivity for detecting trace amounts of these compounds in biological samples [8]. For sensory analysis and flavor modification studies, trained sensory panels following established protocols are employed to evaluate bitterness, astringency, aftertaste, and sweetness enhancement in citrus juices, providing quantitative sensory data that correlates with chemical analyses [6].

Comprehensive analytical workflow for citrus bioactive amines from sample preparation through extraction, fractionation, chromatographic analysis, and functional assessment.

Research Applications and Future Perspectives

The research landscape for citrus-derived bioactive amines continues to expand, revealing promising applications across multiple fields including pharmaceutical development, functional foods, and agricultural science. This compound has emerged as a particularly promising compound for cardiovascular disease prevention based on recent findings that it inhibits TMA production through suppression of the cntA/B enzyme [4]. This discovery suggests potential applications for this compound as a dietary supplement or functional food ingredient to reduce TMAO levels and associated cardiovascular risks [4]. Additionally, the flavor-modifying properties of this compound, particularly its ability to suppress bitterness and astringency while enhancing sweetness in HLB-affected orange juice, presents immediate practical applications for the citrus industry [6]. With approximately 5 million tons of orange peels produced annually as byproducts of juice production, the repurposing of this waste material to extract valuable compounds like this compound represents an attractive approach to valorizing agricultural waste while developing health-promoting ingredients [4].

p-Synephrine continues to be a subject of extensive research and debate regarding its efficacy and safety as a weight management ingredient. While it is widely marketed in dietary supplements for its potential thermogenic and lipolytic effects, its regulatory status remains complex with several sports organizations banning its use [3]. Future research priorities should include long-term safety studies to establish definitive toxicological profiles, particularly regarding potential cardiovascular effects with prolonged use [3]. Additionally, more research is needed to elucidate the structure-activity relationships of citrus flavonoids and amines to optimize their biological activities and minimize potential adverse effects [8]. The development of targeted delivery systems could enhance the bioavailability and efficacy of these compounds while reducing unwanted side effects. From an agricultural perspective, genetic manipulation of polyamine biosynthetic pathways offers promising approaches to enhance stress tolerance in citrus plants, potentially mitigating the devastating impacts of diseases like Huanglongbing [5].

Table 3: Research Applications and Industrial Potential of Citrus Bioactive Amines

| Application Area | Current Status | Research Gaps | Future Directions |

|---|---|---|---|

| Cardiovascular Health | This compound identified as cntA/B inhibitor; reduces TMA/TMAO [4] | Efficacy in human trials; optimal dosing; long-term effects | Clinical trials for CVD prevention; development as functional food ingredient [4] |

| Flavor Modification | This compound reduces bitterness/astringency in HLB-affected juice [6] | Broader application across citrus varieties; formulation stability | Commercial application in juice products; combination with other flavor modulators [6] |

| Weight Management | p-Synephrine used in dietary supplements; proposed thermogenic effects [3] | Mechanism clarification; long-term safety; drug interactions | Controlled clinical trials; safety profiling; receptor specificity studies [3] |

| Agricultural Applications | PAs enhance abiotic/biotic stress tolerance in citrus [5] | Field efficacy; regulatory approval; application methods | Development of PA-based treatments for citrus greening; genetic engineering of PA pathways [5] |

| Waste Valorization | Orange peel waste as source of bioactive amines [4] | Economic viability; extraction optimization; scale-up | Development of circular economy models for citrus processing byproducts [4] |

Conclusion

References

- 1. Citrus Polyamines: Structure, Biosynthesis, and Physiological ... [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Identification from Citrus Leaves and Fruit [nature.com]

- 3. p-Synephrine: an overview of physicochemical properties ... [pmc.ncbi.nlm.nih.gov]

- 4. Study shows orange peel extract may improve heart health [eurekalert.org]

- 5. The unknown soldier in citrus plants - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Citrus and Other Subtropical Products Research [ars.usda.gov]

- 7. Bioactive flavonoids metabolites in citrus species [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review of the metabolism of citrus ... [pubmed.ncbi.nlm.nih.gov]

Feruloylputrescine Salsola subaphylla

Compound Profile and Natural Sources

Feruloylputrescine, also known as subaphyllin, is a nitrogenous plant compound formed by the conjugation of ferulic acid and putrescine [1] [2].

The table below summarizes its known natural sources and discovery timeline:

| Source Plant | Family | Plant Organ | Key References / Context |

|---|---|---|---|

| Salsola subaphylla | Amaranthaceae | Not Specified | First reported source (Ryabinin & Il'ina, 1949) [1] |

| Grapefruit (Citrus paradisi) | Rutaceae | Leaves & Fruit | Isolated and identified (Wheaton & Stewart, 1965) [1] |

| Sweet Orange (Citrus spp.) | Rutaceae | Fruit Peel | Identified as a key bioactive [3] [4] |

| Viola odorata L. | Violaceae | Roots | Identified via metabolomics as a candidate active compound [5] |

| Gomphrena globosa | Amaranthaceae | Not Specified | Listed in metabolite database [2] |

| Ananas comosus (Pineapple) | Bromeliaceae | Not Specified | Listed in metabolite database [2] |

Biological Activity and Potential Mechanisms

This compound demonstrates significant biological activities with therapeutic potential, primarily in cardiovascular and metabolic health.

Inhibition of TMAO Production for Cardiovascular Health

The most detailed recent mechanism identified for this compound is its role in inhibiting the production of Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite strongly linked to cardiovascular disease risk [3] [4].

- Molecular Target: this compound inhibits the cntA/B enzyme complex, which is responsible for the conversion of dietary compounds (like L-carnitine) into trimethylamine (TMA) in the gut. TMA is subsequently oxidized in the liver to TMAO [4].

- Experimental Evidence: In vitro and in vivo assays showed that a polar fraction of orange peel extract containing this compound effectively reduced TMA and TMAO levels in plasma and urine. This effect was attributed to the direct suppression of the cntA/B enzyme rather than a change in gut microbiota composition [4].

The following diagram illustrates this experimentally supported pathway:

Other Reported Pharmacological Properties

Earlier research and other contexts have reported additional activities:

- Enzyme Inhibition: In a non-targeted metabolomics study on Viola odorata root extract, which showed strong inhibitory activity against Na+,K+-ATPase, this compound was one of the candidate compounds correlated with this activity [5].

- Historical Context: The initial discovery in Salsola subaphylla and citrus noted that this compound possessed "interesting pharmacological properties," though the original 1965 letter does not detail them [1].

Experimental Data and Research Protocols

For researchers aiming to work with this compound, the following data and methodologies from recent studies can serve as a reference.

Quantitative Biological Activity

The table below summarizes key quantitative findings from recent research:

| Activity / Parameter | Experimental System | Result / Value | Context |

|---|---|---|---|

| cntA/B Enzyme Inhibition | In vitro assay | Significant inhibition of TMA production | Primary mechanism for cardio-protective effect [4] |

| Inhibition of TMAO Production | In vivo (Mouse model) | Effective reduction of plasma & urine TMAO | Following L-carnitine treatment [4] |

| Cytotoxicity | In vitro | Not explicitly reported in searches | No cytotoxicity mentioned in key studies [3] [4] |

Detection and Identification Workflow

The 2024 study on orange peel used a comprehensive metabolomics approach to discover and identify this compound as the active principle [4]. The general workflow is as follows:

This methodology is powerful for identifying bioactive compounds without prior isolation and can be applied to other plant material sources [5] [4].

Research Summary

This compound (subaphyllin) is a plant metabolite with promising bioactivity, particularly for cardiovascular disease prevention through a novel gut-microbiome mediated mechanism. While first discovered in Salsola subaphylla, recent cutting-edge research has pivoted to its presence in citrus peels, a readily available agricultural byproduct [1] [3] [4].

For drug development professionals, the key takeaways are:

- Novel Mechanism: It targets the gut microbial enzyme cntA/B, reducing TMAO production without altering microbiome composition [4].

- Strong Pre-clinical Evidence: Efficacy has been demonstrated in vitro and in vivo [4].

- Repurposing Potential: Its source (orange peel) is an abundant, low-cost, and generally recognized as safe (GRAS) material [3].

References

- 1. Isolation and Identification from Citrus Leaves and Fruit [nature.com]

- 2. KNApSAcK Metabolite Information - C00002780 [knapsackfamily.com]

- 3. Study shows orange peel extract may improve heart health [eurekalert.org]

- 4. This compound Inhibits Trimethylamine via Suppressing ... [pubmed.ncbi.nlm.nih.gov]

- 5. Procyanidin C1 from Viola odorata L. inhibits Na+,K+-ATPase [pmc.ncbi.nlm.nih.gov]

Feruloylputrescine basic nitrogen compounds plants

Fundamental Characteristics and Discovery

Feruloylputrescine is a hydroxycinnamic acid amide (HCAA), a class of compounds formed from the conjugation of a polyamine (putrescine) with a hydroxycinnamic acid (ferulic acid). Its basic structure is N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide [1] [2].

| Attribute | Description |

|---|---|

| First Identification | Isolated from grapefruit (Citrus paradisi) leaves and juice in 1965 [1] [3]. |

| Other Names | Originally known as subaphylline [1] [3]. |

| Core Components | Formed from ferulic acid and putrescine [4]. |

| Class of Compound | A phenolamide or hydroxycinnamic acid amide (HCAA) [4] [5]. |

Biological Roles and Potential Applications

This compound serves multiple functions in plants, from direct defense to physiological regulation, with emerging implications for human health.

| Role/Function | Context/Mechanism | Research Basis |

|---|---|---|

| Plant Defense Compound | Acts as a direct anti-herbivore metabolite. Its accumulation is regulated by the jasmonic acid (JA) signaling pathway [5] [6]. | Studies in rice and tea plants show induced accumulation upon insect attack (e.g., planthoppers, geometrids); its suppression makes plants more susceptible [5] [6]. |

| Chemopreventive Agent | Functions as a phase II enzyme inducer, a mechanism for detoxifying carcinogens. Its structure makes it a potent "Michael acceptor" [7]. | Isolated from maize processing wastewater; demonstrated ability to induce the chemopreventive enzyme Quinone Reductase in cell assays [7]. |

| Root Architecture Modulator | Endogenous levels influence root system formation. Inhibition of its biosynthesis can stimulate overall root growth and promote a dominant tap root [8]. | Research in a model tobacco root system showed a correlation between depressed levels of this compound (and other polyamines) and altered root morphology [8]. |

Biosynthesis and Metabolic Pathways

This compound biosynthesis sits at the intersection of the phenylpropanoid pathway and the polyamine pathway.

Schematic of this compound biosynthesis from phenylalanine and arginine/ornithine precursors. Key enzymes include PAL (phenylalanine ammonia-lyase), 4CL (4-coumarate-CoA ligase), ADC/ODC (arginine/ornithine decarboxylase), and HCT/AT (acyltransferase).

The key enzymatic step is the conjugation of feruloyl-CoA (from the phenylpropanoid pathway) with putrescine (from arginine or ornithine decarboxylation), catalyzed by specific acyltransferases [4] [5]. In rice, the gene Os4CL5 is a critical node in this pathway, and its suppression leads to reduced N-feruloylputrescine accumulation and compromised plant resistance [5].

Key Experimental Protocols and Data

Metabolic Engineering and "Rational Metabolic-Flow Switching"

A proof-of-concept study in bamboo (Phyllostachys nigra) cells demonstrated the production of alternative HCAAs.

- Objective: Redirect metabolic flow from this compound to a novel compound, p-coumaroylagmatine [4].

- Methodology:

- Host System: Used suspension-cultured bamboo cells that naturally produce high levels of this compound.

- Genetic Transformation: Stably transformed cells with the agmatine coumaroyltransferase (ACT) gene from barley.

- Metabolic Analysis: Analyzed HCAA profiles in recombinant cells using chromatography.

- Outcome: Successfully switched the metabolic output, achieving a production titer of approximately 360 mg/L of p-coumaroylagmatine while decreasing native this compound levels [4].

Quantification and Chemoprevention Assay

Research on feruloyl putrescines from maize wastewater detailed isolation and bioactivity testing [7].

- Extraction & Hydrolysis: Insoluble solids from wastewater (nejayote) were subjected to alkaline hydrolysis (2M NaOH) to release bound phenolic compounds.

- Compound Isolation: Feruloyl putrescines were isolated using preparative HPLC.

- Bioactivity Testing:

- Antioxidant Capacity: Measured via ORAC (Oxygen Radical Absorbance Capacity) assay.

- Chemopreventive Potential: Evaluated by the Quinone Reductase (QR) induction assay in mouse hepatoma (Hepa1c1c7) cells. The results were expressed as a Chemopreventive Index (CI).

Future Research Directions

Current evidence points to several promising research avenues:

- Therapeutic Development: Further investigation into the mechanism of phase II enzyme induction and efficacy in more complex biological systems is needed to assess its potential as a chemopreventive agent [7].

- Agricultural Applications: Engineering the this compound pathway in crops could enhance inherent resistance to pests, reducing pesticide reliance [4] [5].

- Pathway Elucidation: The transcriptional regulation of key biosynthetic genes like Os4CL5 in rice represents a critical area for understanding the fine-tuning of this defense response [5].

References

- 1. Isolation and Identification from Citrus Leaves and Fruit [nature.com]

- 2. Isolation and Identification from Citrus Leaves and Fruit [semanticscholar.org]

- 3. Citrus Polyamines: Structure, Biosynthesis, and Physiological ... [pmc.ncbi.nlm.nih.gov]

- 4. Rational metabolic-flow switching for the production of ... [pmc.ncbi.nlm.nih.gov]

- 5. Planthopper-induced volatiles suppress rice plant defense ... [sciencedirect.com]

- 6. Ectropis obliqua-Induced Secondary Metabolites Are ... [mdpi.com]

- 7. Chemopreventive effects of feruloyl putrescines from ... [sciencedirect.com]

- 8. Changing root system architecture through inhibition of ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Feruloylputrescine (Subaphylline): Biosynthesis, Biological Activities, and Research Methodologies

Introduction and Historical Discovery

Feruloylputrescine, originally known as subaphylline, represents a significant plant secondary metabolite belonging to the hydroxycinnamic acid amide class. This compound was first identified and characterized in the mid-1960s from grapefruit leaves and juice (Citrus × paradisi), marking a pivotal discovery in plant biochemistry [1]. The initial identification revealed its structure as N-(4-aminobutyl)-4-hydroxy-3-methoxy-cinnamamide, establishing it as a conjugate between ferulic acid and putrescine [1]. This discovery was particularly notable as it represented the first documented putrescine conjugate in citrus plants, opening new avenues for understanding polyamine metabolism and function in plants.

The distribution of this compound across Citrus species shows remarkable species-specific variation. Early analytical studies demonstrated that this compound was present in several commercially significant varieties including Hamlin, Navel, Pineapple, and Valencia sweet oranges, as well as Duncan, Marsh, and Ruby Red grapefruits [1]. Interestingly, the compound was not detected in other citrus varieties such as Dancy tangerine, lemons, limes, and 'Cleopatra' mandarin, suggesting a genetically regulated biosynthesis pathway [1]. This distribution pattern has implications for both the physiological role of this compound in citrus plants and its potential utilization as a chemotaxonomic marker within the Citrus genus.

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound in plants occurs through well-defined metabolic pathways that integrate polyamine metabolism with phenylpropanoid derivatives. Understanding this biosynthetic route provides insight into the compound's physiological functions and potential regulatory mechanisms.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | EC Number | Function in Pathway | Subcellular Localization |

|---|---|---|---|

| Arginine decarboxylase (ADC) | EC 4.1.1.19 | Converts arginine to agmatine | Cytosol |

| Ornithine decarboxylase (ODC) | EC 4.1.1.17 | Converts ornithine to putrescine | Mitochondria |

| Agmatine iminohydrolase (AIH) | EC 3.5.3.12 | Converts agmatine to N-carbamoylputrescine | Cytosol |

| N-carbamoylputrescine amidohydrolase (NPL1) | EC 3.5.1.53 | Converts N-carbamoylputrescine to putrescine | Cytosol |

| Putrescine hydroxycinnamoyl transferase | Not specified | Conjugates putrescine with feruloyl-CoA | Cytosol |

The putrescine biosynthesis in citrus plants, which serves as the precursor for this compound, occurs through two distinct arginine-dependent routes [1]. The first pathway follows a route similar to that found in animals and fungi, where mitochondrial arginase (EC 3.5.3.1) converts L-arginine to ornithine, which is subsequently decarboxylated by ornithine decarboxylase (ODC; EC 4.1.1.17) to form putrescine [1]. The alternative pathway involves direct decarboxylation of arginine by arginine decarboxylase (ADC; EC 4.1.1.19) to produce agmatine, which is then converted to N-carbamoylputrescine by agmatine iminohydrolase (AIH; EC 3.5.3.12), and finally to putrescine by N-carbamoylputrescine amidohydrolase (NPL1; EC 3.5.1.53) [1]. The presence of both enzymatic pathways in citrus plants indicates a sophisticated regulatory mechanism for putrescine production under different physiological conditions and stressors.

The final step in this compound synthesis involves the conjugation of putrescine with ferulic acid, activated as feruloyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl transferase enzyme, which transfers the feruloyl moiety to the primary amino group of putrescine [1]. This biosynthetic pathway highlights the integration of polyamine metabolism with the phenylpropanoid pathway, creating a specialized metabolite with distinct physiological functions.

Figure 1: Biosynthetic Pathway of this compound in Citrus Plants. The diagram illustrates the two alternative routes for putrescine biosynthesis from L-arginine and the final conjugation step with feruloyl-CoA to form this compound. Key enzymes are shown in rectangular nodes: ODC (ornithine decarboxylase), ADC (arginine decarboxylase), AIH (agmatine iminohydrolase), NPL1 (N-carbamoylputrescine amidohydrolase), and HCT (hydroxycinnamoyl transferase).

Biological Activities and Mechanism of Action

Inhibition of Trimethylamine Production

Recent scientific investigations have revealed a significant pharmacological potential of this compound, particularly in the context of cardiovascular disease prevention. A 2024 study demonstrated that this compound exhibits potent inhibitory effects on trimethylamine (TMA) production and subsequent trimethylamine N-oxide (TMAO) formation [2]. This is mechanistically achieved through the suppression of the cntA/B enzyme complex, which is responsible for the conversion of dietary L-carnitine to TMA in gut microbiota [2]. Additionally, this compound downregulates FMO3 mRNA expression, further reducing the hepatic conversion of TMA to TMAO [2]. This dual mechanism of action positions this compound as a promising therapeutic candidate for mitigating atherosclerosis and other cardiovascular diseases linked to elevated TMAO levels.

The experimental evidence supporting this activity comes from comprehensive in vitro and in vivo assays that compared the effects of orange peel polar fractions (OPP) containing this compound with nonpolar fractions (OPNP). Results clearly indicated that OPP containing this compound effectively regulated atherosclerosis-related markers, including reduced TMA and TMAO levels in both plasma and urine [2]. Importantly, these inhibitory effects were independent of changes in gut microbiota composition, instead directly targeting the enzymatic activity involved in TMA production [2]. This suggests that this compound could offer a targeted approach to reducing TMAO without disrupting the commensal gut microbiome.

Physiological Roles in Plants

In addition to its potential therapeutic applications in humans, this compound plays crucial physiological roles in citrus plants. Research indicates that this compound, along with other polyamines, participates in multiple aspects of plant growth and development, including somatic embryogenesis, root system formation, shoot system architecture, flowering processes, fruit development, stomatal regulation, and photosynthetic efficiency [1]. The presence of this compound in specific citrus varieties suggests it may contribute to the adaptation mechanisms of these plants to environmental challenges.

Table 2: Documented Biological Activities of this compound

| Biological Activity | Experimental System | Mechanism/Effect | Significance |

|---|---|---|---|

| TMAO pathway inhibition | In vitro and in vivo assays | Suppresses cntA/B enzyme; downregulates FMO3 mRNA | Cardiovascular disease prevention |

| Plant growth regulation | Citrus species | Modulates root system architecture and shoot development | Agricultural applications |

| Stress response modulation | Various plant systems | Potential role in abiotic stress tolerance | Crop improvement strategies |

| Microbial activity regulation | Gut microbiota models | Inhibits TMA production without altering microbiota composition | Targeted therapeutic approach |

The role of polyamines, including putrescine conjugates like this compound, in plant stress responses is particularly noteworthy. Studies on putrescine application in strawberries under saline stress conditions demonstrated that this polyamine can ameliorate oxidative damage by enhancing the antioxidant defense system [3]. Treatment with putrescine resulted in increased levels of chlorophyll a and b, total phenolics, carbohydrates, anthocyanin, and protein under saline conditions [3]. Furthermore, putrescine application enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing malondialdehyde (MDA) levels, a marker of oxidative stress [3]. Although these studies focused on putrescine rather than its conjugated form, they provide valuable insights into the potential stress-mitigating properties of this compound in plants.

Experimental Protocols and Research Methodologies

Extraction and Isolation from Citrus Sources

The efficient extraction of this compound from citrus sources requires optimized protocols to ensure high yield and purity. The following method has been successfully employed in recent research:

Plant Material Preparation: Fresh orange peels (Citrus sinensis) are collected and immediately frozen in liquid nitrogen. The material is lyophilized and ground to a fine powder using a laboratory mill to increase surface area for extraction [2].

Polar Fraction Extraction: The powdered plant material (approximately 100 g) is subjected to extraction with 500 mL of 80% aqueous methanol using an ultrasonic bath for 60 minutes at room temperature. The extraction is repeated three times, and the combined extracts are filtered through Whatman No. 1 filter paper [2].

Fractionation: The combined methanolic extracts are concentrated under reduced pressure at 40°C using a rotary evaporator. The resulting aqueous residue is subsequently partitioned against ethyl acetate (1:1 v/v, three times) to obtain the polar fraction containing this compound [2].

Purification: The polar fraction is subjected to column chromatography over silica gel (200-400 mesh) using a stepwise gradient of chloroform-methanol (from 9:1 to 1:1 v/v) as the eluent. Fractions containing this compound are identified by TLC analysis and combined [2].

Final Purification: Further purification is achieved through preparative HPLC using a C18 column and isocratic elution with acetonitrile-water (30:70 v/v) containing 0.1% formic acid at a flow rate of 5 mL/min. Detection is typically performed at 254 nm, and the purity of the isolated compound is confirmed by LC-MS and NMR spectroscopy [2].

In Vitro Assessment of cntA/B Enzyme Inhibition

The inhibitory activity of this compound on the cntA/B enzyme can be evaluated using the following protocol:

Bacterial Culture Preparation: Escherichia coli strains expressing cntA/B enzyme are cultured overnight in Luria-Bertani broth supplemented with 10 mM L-carnitine as the substrate for TMA production [2].

Sample Treatment: Bacterial cultures are treated with varying concentrations of this compound (0, 10, 50, 100 μM) or vehicle control (DMSO, final concentration <0.1%) and incubated at 37°C for 6 hours under anaerobic conditions [2].

TMA Measurement: After incubation, culture headspace gas is analyzed for TMA production using gas chromatography-mass spectrometry (GC-MS). Alternatively, culture supernatants can be derivatized with dansyl chloride and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Data Analysis: IC₅₀ values are calculated using non-linear regression analysis of log(inhibitor) versus response variable slope model in GraphPad Prism or similar software [2].

In Vivo Assessment of TMAO Pathway Inhibition

The following protocol details the in vivo evaluation of this compound effects on TMAO production:

Animal Model: Male ApoE⁻/⁻ mice (8-10 weeks old) are maintained on a high-choline or L-carnitine diet (1.2% w/w) to induce elevated TMAO levels [2].

Treatment Groups: Animals are divided into the following groups (n=8-10 per group): (1) normal diet, (2) high-choline/L-carnitine diet + vehicle, (3) high-choline/L-carnitine diet + this compound (10 mg/kg/day), (4) high-choline/L-carnitine diet + this compound (50 mg/kg/day) [2].

Administration: this compound is administered orally via gavage for 8 weeks. Body weight and food intake are monitored weekly [2].

Sample Collection: At the end of the treatment period, blood is collected via cardiac puncture, and plasma is separated by centrifugation. Urine is collected using metabolic cages. Tissues (liver, aorta) are harvested for further analysis [2].

Biomarker Analysis: TMA and TMAO levels in plasma and urine are quantified using LC-MS/MS. Hepatic FMO3 mRNA expression is measured by quantitative real-time PCR [2].

Atherosclerosis Assessment: Aortic roots are sectioned and stained with Oil Red O to quantify atherosclerotic lesion area [2].

Analytical Characterization and Data

The comprehensive characterization of this compound requires multiple analytical techniques to confirm its structure and determine its physicochemical properties:

Structural Elucidation: The compound is typically characterized by NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Key ¹H NMR features include characteristic signals for the feruloyl moiety: δ 7.55 (d, J=15.6 Hz, H-7), δ 7.05 (d, J=1.8 Hz, H-2), δ 6.91 (d, J=8.1 Hz, H-5), δ 6.77 (dd, J=8.1, 1.8 Hz, H-6), δ 6.38 (d, J=15.6 Hz, H-8), and δ 3.82 (s, OCH₃); and for the putrescine moiety: δ 3.38 (t, J=6.9 Hz, H-1'), δ 2.61 (t, J=6.9 Hz, H-4'), and δ 1.58 (m, H-2', H-3') [1].

Quantitative Analysis: For quantitative determination, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. The analysis typically uses a C18 column (2.1 × 100 mm, 1.8 μm) with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.3 mL/min [2]. Multiple reaction monitoring (MRM) transitions are optimized for sensitive detection, typically m/z 265→177 for this compound [2].

Physicochemical Properties: this compound is characterized by moderate water solubility and lipophilicity (calculated log P ~1.2), which may influence its bioavailability and metabolic fate in biological systems. The compound exhibits strong UV absorption at 290 and 325 nm, which facilitates its detection in HPLC analyses with UV/Vis detectors [1].

Conclusion and Research Perspectives

This compound (subaphylline) represents a fascinating naturally occurring bioactive compound with demonstrated significance in both plant physiology and human health. Its dual presence as a physiological component in citrus plants and a potential therapeutic agent for cardiovascular diseases underscores the importance of continued research on this compound. The recent discovery of its inhibitory effects on the TMA-TMAO pathway opens promising avenues for the development of natural product-based interventions against atherosclerosis and related cardiovascular conditions [2].

Future research should focus on several key areas: (1) elucidating the structure-activity relationship of this compound and its analogs to optimize potency and bioavailability; (2) conducting detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in mammalian systems; (3) investigating potential synergistic effects with other bioactive compounds in citrus extracts; and (4) exploring its biosynthetic regulation in plants for potential bioengineering applications. Additionally, clinical studies are warranted to validate the translational potential of this compound as a preventive or therapeutic agent against cardiovascular diseases in human populations.

References

Feruloylputrescine biosynthesis pathway

Core Biosynthetic Pathway

The biosynthesis of feruloylputrescine involves the conjugation of two precursor molecules: feruloyl-CoA (a phenolic compound from the phenylpropanoid pathway) and putrescine (a polyamine). This reaction is catalyzed by enzymes known as acyltransferases, specifically hydroxycinnamoyltransferases.

The table below summarizes the key enzymes involved in this pathway as identified in rice plants:

| Enzyme Abbreviation | Full Enzyme Name | Substrate Specificity | Key Expression Tissues & Inducers | Reference |

|---|---|---|---|---|

| PHT | Putrescine N-hydroxycinnamoyltransferase | Highly specific for putrescine | Roots, developing flowers | [1] |

| AHT | Agmatine N-hydroxycinnamoyltransferase | Highly specific for agmatine | Roots, developing flowers | [1] |

| P/AHT | Putrescine/Agmatine N-hydroxycinnamoyltransferase | Uses both putrescine and agmatine | Roots, flowers; strongly induced by wounding in leaves | [1] |

The logical flow of the this compound biosynthesis pathway, integrating these enzymes and precursors, can be visualized as follows:

Overview of the this compound biosynthesis pathway, showing the integration of polyamine and phenylpropanoid precursors.

Biological Roles and Regulation

This compound is not a primary metabolite but a specialized one, often accumulating in response to various biotic and abiotic stimuli. Its primary characterized role is in plant defense:

- Induction by Herbivores and Pathogens: In rice leaves, this compound and its analog p-coumaroylputrescine strongly accumulate after attack by both chewing and sucking herbivores [1].

- Antimicrobial Properties: this compound itself is not always the direct antimicrobial agent. Its accumulation can be part of a broader defensive metabolic shift. In the context of Citrus Greening Disease (HLB), the precursor ferulic acid and downstream bioflavonoids exhibit strong bactericidal activity against the pathogen (Candidatus Liberibacter asiaticus). The conversion to this compound may be a pathogen strategy to deplete these active defenses [2] [3].

- Defense Signaling Modulation: In rice, the brown planthopper can manipulate plant volatile cues to suppress the jasmonic acid (JA) signaling pathway. A key node in this suppression is the downregulation of the Os4CL5 gene, which is essential for the production of N-feruloylputrescine. This indicates that phenolamides like this compound are JA-regulated compounds critical for anti-herbivore resistance [4].

- Marker for Disease Severity: In citrus plants infected with HLB, a significant increase in this compound levels is highly correlated with disease severity, making it a potential diagnostic biomarker [2] [3].

Analytical and Experimental Methods

Research on this compound relies heavily on advanced metabolomics and molecular techniques:

- Mass Spectrometry (MS)-based Metabolomics: This is the core technique for identifying and quantifying this compound in complex plant extracts. It is often coupled with:

- Molecular Networking: Used to cluster and visualize structurally related metabolites, helping to identify compounds that change in tandem with this compound under stress conditions [2].

- Spatial Molecular Mapping (2D/3D): This technique maps the spatial distribution of metabolites within a plant tissue (e.g., a leaf or branch). It was crucial for showing that this compound accumulates specifically in chlorotic, symptomatic regions of HLB-infected leaves, while flavonoids are depleted [2].

- Gene Expression Analysis: The transcriptional regulation of biosynthetic genes (like the acyltransferases and Os4CL5) is often studied using qPCR or RNA-Seq to link metabolite accumulation with gene expression changes [1] [4].

- In vitro Bioassays: To confirm the biological activity of precursor molecules, compounds like ferulic acid are tested in vitro for their bactericidal effects against pathogens like CLas, with efficacy compared to reference antibiotics [2].

Potential Applications

Understanding this pathway opens avenues for practical applications:

- Crop Protection and Breeding: Engineering or selecting for cultivars with enhanced capacity to produce defensive phenolamides or their precursor compounds could improve resistance. The identification of the Os4CL5 gene in rice provides a direct target for breeding or biotechnological approaches to bolster planthopper resistance [4].

- Novel Therapeutics for Plant Diseases: The discovery that ferulic acid and bioflavonoids are bactericidal to the HLB pathogen offers a promising, plant-derived alternative to antibiotics for managing this devastating disease [2] [3].

- Human Health Applications: A 2024 study identified this compound in orange peel as a potent inhibitor of the cntA/B enzyme, which is involved in the production of Trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular diseases. This suggests potential for this compound as a nutraceutical [5].

References

- 1. Molecular evidence for biochemical diversification of phenolamide... [pubmed.ncbi.nlm.nih.gov]

- 2. Spatial chemistry of citrus reveals molecules bactericidal to Candidatus... [nature.com]

- 3. Metabolomics Research Advances Citrus Greening Disease Treatment [arome-science.com]

- 4. Planthopper-induced volatiles suppress rice plant defense ... [sciencedirect.com]

- 5. This compound Inhibits Trimethylamine via Suppressing ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Feruloylputrescine in Plant Metabolism

Introduction and Chemical Profile

Feruloylputrescine (N-(4-aminobutyl)-4-hydroxy-3-methoxycinnamamide) is a phenolamide compound formed through the conjugation of two key metabolic precursors: ferulic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, and putrescine, a common diamine polyamine. This conjugate represents a significant class of plant specialized metabolites known for their diverse roles in plant development, defense mechanisms, and stress adaptation. First identified in grapefruit (Citrus paradisi) leaves and juice in 1965, this compound was initially known as subaphylline and was noted for its interesting pharmacological properties [1]. Since its discovery, research has revealed its presence across numerous plant species and its involvement in critical plant-pathogen interactions, positioning it as a molecule of substantial interest in both basic and applied plant science.

The chemical structure of this compound embodies typical characteristics of phenolamides, featuring an amide linkage between the carboxylic acid group of ferulic acid and the primary amine group of putrescine. This conjugation results in a molecule that incorporates structural elements from two distinct metabolic pathways, effectively merging the antioxidant potential of phenolic compounds with the signaling and regulatory functions of polyamines. The biosynthetic origin of this compound makes it a strategic metabolic node, directly connecting phenylpropanoid flux with polyamine metabolism—a linkage that plants appear to exploit under various stress conditions. Recent advances in metabolomics and spatial molecular mapping have revealed that this compound accumulation is not uniform within plant tissues but often localizes to sites of pathogen attack or stress response, suggesting highly regulated biosynthesis and potential defensive functions [2] [3].

Biosynthetic Pathways

Core Biosynthetic Mechanism

The biosynthesis of this compound follows a relatively straightforward biochemical reaction yet is subject to complex regulatory control:

- Enzymatic Conjugation: this compound is synthesized through the ATP-dependent conjugation of feruloyl-CoA and putrescine, catalyzed by hydroxycinnamoyl transferases (HTs). This enzymatic step forms an amide bond between the carboxylic group of ferulic acid and the amino group of putrescine [4].

- Precursor Availability: The biosynthesis depends on two key metabolic pathways:

- Phenylpropanoid Pathway: Produces ferulic acid, which is activated to feruloyl-CoA by 4-coumarate:CoA ligase (4CL) enzymes.

- Polyamine Metabolism: Generates putrescine from arginine or ornithine through well-characterized decarboxylation reactions.

- Gene Family Involvement: Research in rice plants has identified specific genes encoding putrescine N-hydroxycinnamoyltransferase, with some enzymes showing strict substrate specificity for putrescine, while others exhibit broader polyamine acceptance [4].

Pathway Regulation

The biosynthesis of this compound is highly regulated at multiple levels:

- Inducible Expression: In rice, genes encoding hydroxycinnamoyl transferases are preferentially expressed in roots and developing flowers, with certain isoforms being strongly induced by wounding [4].

- Signaling Independence: The wound induction of these biosynthetic genes appears to be largely independent of the jasmonoyl-L-isoleucine (JA-Ile) signaling pathway, suggesting alternative regulatory mechanisms for phenolamide accumulation in response to stress [4].

- Pathogen Manipulation: Recent evidence suggests that bacterial pathogens may actively manipulate this biosynthesis. In citrus infected with Candidatus Liberibacter asiaticus (CLas), the pathogen appears to promote the conversion of ferulic acid to this compound, potentially as a mechanism to suppress the antimicrobial effects of ferulic acid [2] [3].

The following diagram illustrates the biosynthetic pathway and regulatory network of this compound:

Figure 1: Biosynthetic pathway and regulatory network of this compound in plants. The diagram highlights the convergence of phenylpropanoid and polyamine metabolic pathways and the key enzymatic step catalyzed by hydroxycinnamoyl transferase.

Diverse Biological Functions

Defense Roles and Antimicrobial Activity

This compound plays multifaceted roles in plant defense mechanisms with demonstrated efficacy against various threats:

- Direct Bactericidal Activity: In citrus plants affected by Huanglongbing (HLB) disease, ferulic acid and certain bioflavonoids exhibit strong bactericidal effects against Candidatus Liberibacter asiaticus (CLas). The activity of these compounds is comparable to reference antibiotics like oxytetracycline, which is currently used for HLB management [2] [3]. The conversion of ferulic acid to this compound in infected tissues may represent a bacterial strategy to circumvent this antimicrobial defense.

- Anti-herbivore Activity: In rice plants, this compound (identified as N-feruloylputrescine) accumulates in response to herbivore attack and demonstrates significant anti-BPH activity against the brown planthopper (BPH) [5]. suppression of its biosynthesis through the downregulation of the key biosynthetic gene Os4CL5 makes rice plants more susceptible to BPH infestation, confirming its defensive role.

- Pesticidal Properties: Studies in maize have suggested that this compound and related phenolamides may function as natural pesticides, with research focusing on rapid purification methods to evaluate their biological activity against storage insects and fungal pathogens [6].

Stress Response and Signaling Functions

Beyond direct antimicrobial activity, this compound participates in broader stress adaptation mechanisms:

- Oxidative Stress Management: As a conjugate containing a phenolic moiety, this compound likely contributes to oxidative stress mitigation through free radical scavenging, though this function is less characterized than its direct antimicrobial roles [7].

- Metabolic Stress Indicator: In HLB-infected citrus trees, this compound accumulation is highly correlated with disease severity, making it a potential biomarker for infection progression [2] [3]. The compound increases markedly in symptomatic tissues, suggesting either a plant response to infection or a pathogen-mediated manipulation of host metabolism.

- Cell Wall Stabilization: Although not directly demonstrated for this compound, related hydroxycinnamic acid amides have been implicated in cell wall reinforcement during stress responses, potentially contributing to physical barriers against pathogen invasion.

Quantitative Distribution in Plants

Concentration Across Species and Tissues

This compound distribution varies significantly across plant species, tissues, and stress conditions. The following table summarizes quantitative information available from the literature:

Table 1: Quantitative distribution of this compound and related phenolamides in various plant species

| Plant Species | Tissue/Analyzed Material | Compound | Concentration/Abundance | Extraction Method | Reference |

|---|---|---|---|---|---|

| Maize (Zea mays) | Corn bran (pericarp-enriched) | Dithis compound (DFP) | 14 wt% in "corn bran oil" | Accelerated solvent extraction (methylene chloride) | [6] |

| Maize (Zea mays) | Corn bran (pericarp-enriched) | p-coumaroyl-feruloylputrescine (CFP) | 3 wt% in "corn bran oil" | Accelerated solvent extraction (methylene chloride) | [6] |

| Maize (Zaya mays) | Corn fiber (pericarp-enriched) | p-coumaroyl-feruloylputrescine (CFP) and dithis compound | Dominant peaks in HPLC (330 nm) | Methanol extraction | [7] |

| Rice (Oryza sativa) | Leaves | p-coumaroylputrescine and this compound | Strong accumulation after herbivore attack | Not specified | [4] |

| Citrus | Leaves | This compound | Increased in HLB-symptomatic tissues | Methanol extraction for LC-MS | [2] [3] |

| Grapefruit (Citrus paradisi) | Leaves and juice | This compound | Initially identified | Ion exchange chromatography | [1] |

Factors Influencing Accumulation

The accumulation of this compound in plant tissues is influenced by several key factors:

- Biotic Stress: Herbivore attack in rice plants and pathogen infection in citrus trees strongly induce this compound accumulation [4] [3]. This induction appears to be tissue-specific and correlated with stress severity.

- Tissue Type: In maize, this compound derivatives are particularly abundant in pericarp-enriched fractions (corn bran and corn fiber) compared to other tissues [6]. This suggests a preferential accumulation in protective tissues.

- Extraction Methodology: The efficiency of this compound extraction depends heavily on solvent choice and temperature. High-temperature extraction with polar solvents like methylene chloride or ethanol significantly enhances recovery compared to non-polar solvents like hexane or conventional extraction methods [6].

Experimental Methodologies

Extraction Protocols

5.1.1 Standard Solvent Extraction

- Plant Material Preparation: Fresh or frozen plant tissues are ground to a fine powder in liquid nitrogen using a mortar and pestle or laboratory mill [8]. For citrus studies, leaves, stems, and roots have been analyzed, with tissue-specific variations noted.

- Methanol Extraction: The powdered tissue (100 mg) is extracted with 80% methanol in water (typically 1:10 ratio, w/v) [8]. The mixture is vortexed thoroughly, incubated on ice for 15-30 minutes, and centrifuged at 12,000-15,000 × g for 20 minutes at 4°C.

- Supernatant Collection: The supernatant is carefully collected, concentrated under vacuum or nitrogen stream, and reconstituted in 80% methanol for subsequent analysis [8]. For comprehensive metabolomic studies, internal standards are typically added before extraction to account for procedural variations.

5.1.2 Accelerated Solvent Extraction

For enhanced recovery of this compound from plant materials, particularly from fiber-rich tissues:

- Instrument Parameters: Use an accelerated solvent extractor with the following conditions [6]:

- Solvent: Methylene chloride or ethanol (polar solvents yield superior results compared to hexane)

- Temperature: 100-150°C (elevated temperatures significantly improve extraction efficiency)

- Pressure: 1,000-2,000 psi

- Static Time: 5-10 minutes per cycle

- Cycles: 2-3 cycles typically sufficient for comprehensive extraction

- Sample Preparation: Plant materials should be dried and milled to a fine powder (<125 μm) before extraction to maximize surface area and extraction efficiency [6].

Analytical Techniques

5.2.1 Liquid Chromatography-Mass Spectrometry

Chromatographic Separation:

- Column: XSelect HSS T3 (2.5 μm, 2.1 mm × 150 mm) or equivalent C18 reverse-phase column [8]

- Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid

- Gradient Program: Typically 5-95% B over 20-30 minutes at flow rate 0.3-0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 5-10 μL

Mass Spectrometric Detection:

- Instrumentation: SCIEX QTRAP 6500+ or similar high-resolution mass spectrometer [8]

- Ionization: Electrospray ionization (ESI) in both positive and negative modes

- Mass Range: m/z 50-1000 for full scan acquisition

- Source Parameters: Curtain gas (25-35 psi), ion spray voltage (±4500 V), temperature (400-500°C)

- Fragmentation: Information-dependent acquisition (IDA) of top N ions for MS/MS spectra

5.2.2 Identification and Quantification

Identification Parameters:

- Retention Time: Comparison with authentic standards when available

- Mass Accuracy: ≤5 ppm for precursor ions

- Fragmentation Pattern: Match to reference spectra or molecular networking [3]

- Characteristic Ions: For this compound, [M+H]+ = 293.15, [M-H]- = 291.14, and characteristic fragments at m/z 177 (feruloyl moiety) and 117 (putrescine moiety)

Quantitation Approaches:

- External Calibration: Using purified this compound or synthetic analogs

- Standard Addition: For complex matrices to account for matrix effects

- Internal Standard: Stable isotope-labeled analogs when available, otherwise structurally similar compounds (e.g., deuterated phenylpropanoids)

Advanced Spatial Mapping Techniques

Recent methodological advances enable visualization of this compound distribution within plant tissues:

- 3D Molecular Mapping:

- Tissue Preparation: Collect sequential leaves along branches or specific tissue sections, immediately flash-freeze in liquid nitrogen [3]

- Data Acquisition: Utilize mass spectrometry imaging (MSI) techniques such as MALDI-MSI or DESI-MSI, or conduct LC-MS/MS analysis of micro-dissected tissue sections

- Spatial Reconstruction: Employ computational tools like 'ili to map metabolite concentrations back to original tissue spatial coordinates [3]

- Integration: Correlate chemical distributions with visual symptoms or pathogen localization

The following workflow diagram illustrates the integrated experimental approach for studying this compound:

Figure 2: Integrated experimental workflow for this compound analysis, from sample preparation to data integration, incorporating advanced spatial mapping techniques.

Conclusion and Research Directions

This compound represents a strategically important metabolite at the intersection of phenylpropanoid and polyamine metabolism, with demonstrated significance in plant defense against pathogens and herbivores. The compound's bactericidal properties, particularly against economically significant pathogens like Candidatus Liberibacter asiaticus, highlight its potential as a lead compound for sustainable crop protection strategies. The correlation between this compound accumulation and disease severity in HLB-infected citrus trees positions it as both a biomarker for disease progression and a potential target for therapeutic intervention.

Future research should focus on several key areas:

- Elucidating the precise mechanisms by which this compound exerts its antimicrobial effects

- Exploring the potential for agricultural applications, either through breeding for enhanced production or exogenous application as a biocontrol agent

- Investigating the molecular regulation of its biosynthesis, particularly the transcription factors controlling hydroxycinnamoyl transferase gene expression

- Examining potential human health applications given its historical identification with "interesting pharmacological properties"

References

- 1. Isolation and Identification from Citrus Leaves and Fruit [nature.com]

- 2. Metabolomics Research Advances Citrus Greening Disease Treatment [arome-science.com]

- 3. Spatial chemistry of citrus reveals molecules bactericidal to ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular evidence for biochemical diversification of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Planthopper-induced volatiles suppress rice plant defense ... [sciencedirect.com]

- 6. Dithis compound and p-coumaroyl-feruloylputrescine, ... [link.springer.com]

- 7. Phenolic compounds from hydrolyzed and extracted fiber- ... [sciencedirect.com]

- 8. Unraveling the response of secondary metabolites to cold tolerance in... [bmcplantbiol.biomedcentral.com]

Feruloylputrescine phenolamide compounds

Biosynthesis and Regulation

Feruloylputrescine biosynthesis in plants involves hydroxycinnamoyl transferases (HCTs) that conjugate feruloyl-CoA (or other hydroxycinnamoyl-CoAs) to the polyamine putrescine[c].

Key Biosynthetic Genes and Enzymes

Research in rice and tomato has identified specific genes and regulatory mechanisms:

| Gene/Enzyme | Function | Specificity | Expression & Regulation |

|---|---|---|---|

| Putrescine N-hydroxycinnamoyltransferase [1] | Conjugates hydroxycinnamoyl-CoA to putrescine | High specificity for putrescine | Preferential expression in roots and flowers[c]. |

| Agmatine N-hydroxycinnamoyltransferase [1] | Conjugates hydroxycinnamoyl-CoA to agmatine | High specificity for agmatine | Preferential expression in roots and flowers[c]. |

| Putrescine/Agmatine N-hydroxycinnamoyltransferase [1] | Conjugates hydroxycinnamoyl-CoA to polyamines | Uses both putrescine and agmatine | Strongly induced by wounding; partially independent of jasmonoyl-Ile signaling[c]. |